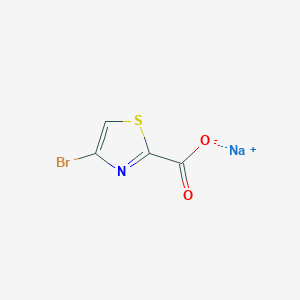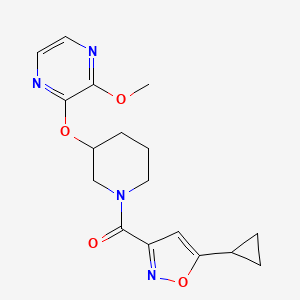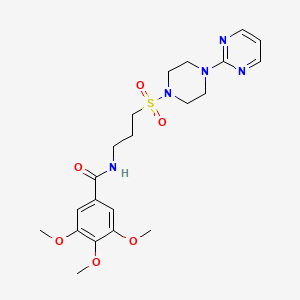![molecular formula C24H20N2O5 B2926271 4-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol CAS No. 899973-83-2](/img/structure/B2926271.png)
4-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d][1,3]dioxol-5-yl group, the construction of the pyrazolo[1,5-c][1,3]oxazin ring, and the introduction of the methoxyphenol group. Each of these steps would require careful selection of starting materials, reagents, and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d][1,3]dioxol-5-yl group and the pyrazolo[1,5-c][1,3]oxazin ring suggests that the compound may have a rigid, planar structure. The methoxyphenol group could introduce some flexibility into the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzo[d][1,3]dioxol-5-yl group, the pyrazolo[1,5-c][1,3]oxazin ring, and the methoxyphenol group. These groups could participate in a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic addition, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the benzo[d][1,3]dioxol-5-yl group, the pyrazolo[1,5-c][1,3]oxazin ring, and the methoxyphenol group could affect these properties .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed various synthetic pathways and transformations to create and modify the core structure of benzoxazin derivatives, including 4-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol. For instance, the synthesis of ring-transformed products through reactions involving amino-phenols and specific alkylation procedures has been explored to produce compounds with potential pharmacological activities (Kurasawa et al., 1988). Additionally, innovative methods for creating 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives have been developed, demonstrating significant stereoselectivity in the formation of these compounds (Gabriele et al., 2006).
Pharmacological Applications
Several studies have investigated the pharmacological potentials of benzoxazine derivatives. Synthesis efforts have led to compounds expected to exhibit considerable chemical and pharmacological activities, with evaluations indicating antioxidant and anticancer activities for specific synthesized products (Mahmoud et al., 2017). Moreover, antimicrobial activities have been a focal point, with new derivatives showing promising results against various microorganisms, indicating their potential as therapeutic agents (Bektaş et al., 2007).
Structural and Molecular Studies
The detailed structural elucidation of these compounds, including their configurations and potential for rearrangement, has been critical in understanding their chemical behavior and potential applications. Structural studies are essential for predicting the reactivity and interactions of these molecules with biological targets (Barton et al., 1987).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[5-(1,3-benzodioxol-5-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-28-22-10-14(6-8-19(22)27)17-12-18-16-4-2-3-5-20(16)31-24(26(18)25-17)15-7-9-21-23(11-15)30-13-29-21/h2-11,18,24,27H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDSGRPOJIWSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC6=C(C=C5)OCO6)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol;(E)-but-2-enedioic acid](/img/structure/B2926188.png)
![N-[(5-Phenoxypyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2926189.png)



![1-{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2926196.png)



![[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2926202.png)
![2-{[2-(7-Chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2926203.png)


